
Application Notes and Protocols: The Chemical
Reactivity of 4-Morpholinecarbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 4-Morpholinecarbonitrile

Cat. No.: B073717 Get Quote

Introduction: A Molecule of Duality
4-Morpholinecarbonitrile (CAS 1530-89-8) is a fascinating heterocyclic compound that

presents a landscape of dual reactivity, making it a valuable building block in synthetic and

medicinal chemistry.[1][2][3] Its structure marries a saturated morpholine ring with a cyano (-

C≡N) functional group. This combination is not merely additive; it creates a molecule with

distinct electronic characteristics that dictate its interactions with both electron-seeking species

(electrophiles) and nucleus-seeking species (nucleophiles).

The morpholine ring, with its ether linkage and tertiary amine, is a common pharmacophore

used to enhance potency, modulate pharmacokinetic properties, or act as a structural scaffold

in drug discovery.[4][5][6] The nitrile group, on the other hand, is a versatile functional handle,

serving as a precursor to amines, carboxylic acids, amides, and ketones.[7][8]

Understanding the reactivity of 4-morpholinecarbonitrile requires appreciating its key reactive

sites:

The Electrophilic Nitrile Carbon: The carbon atom of the cyano group is electron-deficient

due to the strong polarization of the carbon-nitrogen triple bond, making it a prime target for

nucleophilic attack.[7][8]

The Nucleophilic Nitrile Nitrogen: The nitrogen atom possesses a lone pair of electrons,

allowing it to act as a Lewis base and react with strong electrophiles, most notably protons.

[9]
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The Nucleophilic Morpholine Nitrogen: The tertiary amine nitrogen of the morpholine ring

also has a lone pair and can react with electrophiles, particularly in acid-base chemistry.

This guide provides an in-depth exploration of these reactive pathways, offering both

mechanistic understanding and practical, field-tested protocols for researchers in organic

synthesis and drug development.

Physicochemical Properties of 4-Morpholinecarbonitrile
Property Value Reference

CAS Number 1530-89-8 [2][3][10]

Molecular Formula C₅H₈N₂O [1][3][10]

Molecular Weight 112.13 g/mol [1][3]

Appearance Clear, colorless liquid [2]

Density 1.109 g/mL at 25 °C [1][2][3]

Boiling Point 71-73 °C at 0.6 mmHg [2][3]

Refractive Index n20/D 1.473 [1][2][3]

Part 1: Reactions with Nucleophiles at the Nitrile
Carbon
The most synthetically useful transformations of 4-morpholinecarbonitrile involve the addition

of nucleophiles to the electrophilic carbon of the nitrile group. These reactions effectively

convert the cyano moiety into other valuable functional groups.

Reactivity Overview: Nucleophilic Pathways
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Caption: Key nucleophilic transformations of 4-morpholinecarbonitrile.

Hydrolysis: Accessing Amides and Carboxylic Acids
The hydrolysis of the nitrile group is a cornerstone reaction that can proceed under either acidic

or basic conditions to yield a carboxylic acid or, with careful control, be stopped at the

intermediate amide stage.[1][11]

Mechanistic Insight (Base-Catalyzed): The base-catalyzed pathway begins with the direct

nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[8] The resulting imine

anion is protonated by water to form an imidic acid, which then tautomerizes to the more stable

amide.[7][12] Under forcing conditions (e.g., prolonged heating), the amide undergoes further

hydrolysis to the carboxylate salt, which is protonated during acidic workup to yield the final

carboxylic acid.[8][13]
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Caption: Mechanism of base-catalyzed nitrile hydrolysis.

Protocol 1: Base-Catalyzed Hydrolysis to Morpholine-4-carboxylic Acid

Objective: To synthesize morpholine-4-carboxylic acid via complete hydrolysis of 4-
morpholinecarbonitrile.

Causality: Sodium hydroxide provides the nucleophilic hydroxide ion required to attack the

nitrile. Refluxing provides the necessary activation energy for both the initial attack and the

subsequent hydrolysis of the intermediate amide. Acidification in the final step is crucial to

protonate the carboxylate salt to yield the neutral carboxylic acid product.[14]

Materials:

4-Morpholinecarbonitrile (1.0 eq)

Sodium hydroxide (NaOH) pellets (2.5 eq)

Deionized water

Concentrated hydrochloric acid (HCl)

Ethyl acetate

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

Round-bottom flask (appropriate size)

Reflux condenser

Heating mantle with stirrer
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Separatory funnel

Rotary evaporator

pH paper or meter

Procedure:

Prepare a 10% (w/v) aqueous solution of NaOH in a round-bottom flask. For every 10.0 g

of 4-morpholinecarbonitrile, use approximately 8.9 g of NaOH in 89 mL of water.

Add 4-morpholinecarbonitrile (1.0 eq) to the NaOH solution.

Equip the flask with a reflux condenser and a magnetic stir bar.

Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring. Ammonia gas will

evolve during the reaction.[15] (Caution: Perform in a well-ventilated fume hood).

Monitor the reaction by TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting material is

consumed (typically 4-8 hours).

Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.

Slowly and carefully acidify the solution to pH 2-3 by adding concentrated HCl dropwise

with stirring. The product may precipitate.

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under

reduced pressure using a rotary evaporator to yield the crude product.

Purify the product by recrystallization if necessary.

Safety: Wear appropriate PPE (lab coat, gloves, safety glasses). NaOH is corrosive.

Concentrated HCl is corrosive and has noxious fumes. The reaction evolves ammonia gas,

which is toxic and irritant.[10] Perform all steps in a certified chemical fume hood.

Reduction: Synthesis of 4-(Aminomethyl)morpholine
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The reduction of the nitrile group provides a direct route to primary amines, which are highly

valuable intermediates. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are

required for this transformation.[1]

Mechanistic Insight: The reaction proceeds via two sequential nucleophilic additions of a

hydride ion (H⁻) from LiAlH₄ to the nitrile carbon.[8][12] The first addition breaks one π-bond,

forming an intermediate imine-aluminum complex. This complex is still electrophilic and rapidly

undergoes a second hydride addition to form a dianion-aluminum complex.[12] Subsequent

aqueous workup protonates the nitrogen atoms to yield the primary amine.

Protocol 2: LiAlH₄ Reduction to 4-(Aminomethyl)morpholine

Objective: To reduce 4-morpholinecarbonitrile to its corresponding primary amine.

Causality: LiAlH₄ is a potent, unhindered source of nucleophilic hydride ions, necessary to

reduce the highly stable carbon-nitrogen triple bond. An anhydrous aprotic solvent like THF

is essential, as LiAlH₄ reacts violently with protic solvents (like water or alcohols). The

careful, reverse-quenching workup (adding the reaction mixture to water) is a safety

measure to control the exothermic reaction of excess LiAlH₄.

Materials:

4-Morpholinecarbonitrile (1.0 eq)

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

Anhydrous tetrahydrofuran (THF)

Deionized water

15% (w/v) aqueous NaOH solution

Dichloromethane (DCM)

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:
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Three-necked round-bottom flask, oven-dried

Dropping funnel

Reflux condenser with a drying tube (CaCl₂)

Inert atmosphere setup (Nitrogen or Argon)

Magnetic stirrer and heating mantle

Ice bath

Procedure:

Set up an oven-dried three-necked flask under an inert atmosphere.

In the flask, suspend LiAlH₄ (1.5 eq) in anhydrous THF.

Cool the suspension to 0 °C using an ice bath.

Dissolve 4-morpholinecarbonitrile (1.0 eq) in anhydrous THF and add it to the dropping

funnel.

Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the

temperature below 10 °C.

After the addition is complete, remove the ice bath and allow the mixture to warm to room

temperature. Then, heat to reflux for 4-6 hours.

Monitor the reaction by TLC until completion.

Cool the reaction mixture back to 0 °C.

Workup (Fieser method): Quench the reaction by the sequential, dropwise addition of:

'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

'x' mL of 15% aqueous NaOH.
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'3x' mL of water.

Stir the resulting granular white precipitate vigorously for 30 minutes.

Filter the solid (aluminum salts) and wash thoroughly with THF or DCM.

Combine the filtrate and washes, dry over anhydrous Na₂SO₄, filter, and concentrate

under reduced pressure to yield the crude amine.

Purify by distillation or chromatography as needed.

Safety: LiAlH₄ is a highly reactive, water-sensitive, and flammable solid. All glassware must

be scrupulously dried, and the reaction must be run under an inert atmosphere. The

quenching procedure is highly exothermic and generates hydrogen gas. Conduct this

protocol with extreme caution in a fume hood, away from ignition sources.

Part 2: Reactions with Electrophiles
While the nitrile carbon is electrophilic, the lone pairs on the two nitrogen atoms confer

nucleophilic character to the molecule, allowing for reactions with electrophiles.[16][17]

Acid-Catalyzed Hydrolysis
In contrast to base-catalyzed hydrolysis, the acid-catalyzed mechanism begins with an

electrophilic attack.

Mechanistic Insight: The reaction is initiated by the protonation of the nitrile nitrogen by a strong

acid (e.g., H₃O⁺).[9] This protonation dramatically increases the electrophilicity of the nitrile

carbon, making it susceptible to attack by a weak nucleophile like water.[9] A series of proton

transfers and tautomerization steps then leads to the formation of the intermediate amide,

which can be further hydrolyzed to the carboxylic acid under the reaction conditions.[12][18]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.masterorganicchemistry.com/2012/06/05/nucleophiles-and-electrophiles/
https://www.researchgate.net/publication/373964819_Reactions_with_electrophiles
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26605%3A_Organic_Chemistry_II_(Lipton)/Chapter_11.__Addition_to_pi_Systems/11.1%3A_Electrophilic_Addition/11.1.6_Electrophilic_Addition_to_Nitriles
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26605%3A_Organic_Chemistry_II_(Lipton)/Chapter_11.__Addition_to_pi_Systems/11.1%3A_Electrophilic_Addition/11.1.6_Electrophilic_Addition_to_Nitriles
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles
https://www.masterorganicchemistry.com/reaction-guide/hydrolysis-of-nitriles-with-aqueous-acid-to-give-carboxylic-acids/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Activation

Nucleophilic Attack

Product Formation

4-Morpholinecarbonitrile

Protonated Nitrile
(Enhanced Electrophilicity)

H₃O⁺

Oxonium Ion Intermediate

H₂O (Nucleophile)

Hydroxy Imine

- H⁺

Protonated Amide

Tautomerization
+ H⁺

Morpholine-4-carboxamide

- H⁺

Click to download full resolution via product page

Caption: Workflow for acid-catalyzed nitrile hydrolysis.
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Protocol 3: Acid-Catalyzed Hydrolysis to Morpholine-4-carboxamide (Controlled)

Objective: To synthesize the amide by stopping the hydrolysis at the intermediate stage.

Causality: Concentrated sulfuric acid acts as both the catalyst (proton source) and a

dehydrating agent. Using a limited amount of water and lower temperatures compared to full

hydrolysis helps to favor the formation of the amide and prevent its subsequent breakdown

to the carboxylic acid. The final basic workup neutralizes the acid and isolates the neutral

amide product.

Materials:

4-Morpholinecarbonitrile (1.0 eq)

Concentrated sulfuric acid (H₂SO₄) (2.0 eq)

Deionized water

Ammonium hydroxide (NH₄OH) solution or NaOH solution

Diethyl ether

Equipment:

Beaker or Erlenmeyer flask

Ice bath

Magnetic stirrer

Separatory funnel

Procedure:

Place 4-morpholinecarbonitrile (1.0 eq) in a beaker and cool to 0-5 °C in an ice bath.

With vigorous stirring, slowly add concentrated H₂SO₄ (2.0 eq) dropwise, ensuring the

temperature does not rise above 10 °C.
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Once the addition is complete, allow the mixture to stir at room temperature for 12-24

hours.

Monitor the reaction by TLC.

Pour the reaction mixture slowly onto crushed ice.

Carefully neutralize the solution by adding an aqueous base (e.g., NH₄OH) until the pH is

~8. The amide product may precipitate.

Extract the product with diethyl ether or another suitable organic solvent (3x).

Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate

under reduced pressure.

Recrystallize the crude product to obtain pure morpholine-4-carboxamide.

Safety: Concentrated sulfuric acid is extremely corrosive. The addition to the nitrile and the

quenching on ice are highly exothermic. Always add acid to water/reagents slowly, not the

other way around. Perform all operations in a fume hood with appropriate PPE.

Conclusion and Future Directions
4-Morpholinecarbonitrile is a versatile synthetic intermediate whose reactivity is governed by

the interplay between its electrophilic nitrile carbon and its nucleophilic nitrogen centers. The

protocols outlined here provide reliable methods for converting this building block into key

structural motifs—amines, amides, and carboxylic acids—which are prevalent in

pharmacologically active compounds.[19] Further exploration could involve its participation in

cycloaddition reactions to form heterocyclic systems like tetrazoles or its use with a wider array

of organometallic reagents to generate diverse ketone derivatives, expanding its utility in the

synthesis of complex molecular architectures.

References
National Center for Biotechnology Information. Design, synthesis and biological evaluation of
novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID
73738, 4-Morpholinecarbonitrile. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.benchchem.com/product/b073717?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10880895/
https://www.benchchem.com/product/b073717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemistry Steps. Reactions of Nitriles. [Link]
National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous
System Drug Discovery. [Link]
Wikipedia. Electrophilic addition. [Link]
PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
University of Calgary. Reactions of Nitriles. [Link]
Organic Reactions. [6 + 4] Cycloaddition Reactions. [Link]
Wikipedia. Cycloaddition. [Link]
Chemistry LibreTexts. Chemistry of Nitriles. [Link]
Chemistry LibreTexts. Chemistry of Nitriles. [Link]
Chemchart. Morpholine-4-carbonitrile (1530-89-8). [Link]
Scribd. [4 + 2] Cycloaddition Reactions (Chem 342). [Link]
Labster. Electrophilic Addition Reaction. [Link]
Rlavie. CAS 1530-89-8|Morpholine-4-Carbonitrile. [Link]
gChem Global. Electrophilic Addition. [Link]
MySkinRecipes. 4-Morpholinecarbonitrile. [Link]
ResearchGate. Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-
Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
Chemistry LibreTexts. 11.1.6 Electrophilic Addition to Nitriles. [Link]
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids.
[Link]
University of Windsor Scholar. Stepwise Electrophilic Addition.
Master Organic Chemistry. Nucleophiles and Electrophiles. [Link]
Nottingham ePrints. Catalytic Activation of Nitriles Towards Nucleophilic Addition. [Link]
ResearchGate. Reactions with electrophiles. [Link]
The Degree Gap. Understanding Electrophiles in Organic Chemistry. [Link]
Beyond Benign. Electrophilic Reactions. [Link]
PubMed.
National Center for Biotechnology Information.
Google Patents. US3876691A - Process for the hydrolysis of nitriles.
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
YouTube. Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. [Link]
YouTube. Hydrolysis of Nitriles. [Link]
PubMed. On the reaction of 4-quinazolinecarbonitrile with nucleophilic reagnets. IV. Reaction
of 4-quinazolinecarbonitrile with active methylene compounds. [Link]
RSC Publishing. Influence of solvent mixture on nucleophilicity parameters: the case of
pyrrolidine in methanol–acetonitrile. [Link]
Longdom Publishing. Exploring the Role of Nucleophiles in Chemical Reactions. [Link]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b073717?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


YouTube. How to Analyze Nucleophiles & Electrophiles to Predict EVERY ORGANIC
CHEMISTRY REACTION!
Chemistry LibreTexts. 7.8: Structure and SN2 Reactivity: The Nucleophile. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Buy 4-Morpholinecarbonitrile | 1530-89-8 [smolecule.com]

2. 4-MORPHOLINECARBONITRILE | 1530-89-8 [chemicalbook.com]

3. 4-Morpholinecarbonitrile 99 1530-89-8 [sigmaaldrich.com]

4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC
[pmc.ncbi.nlm.nih.gov]

5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the
structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

7. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

8. chem.libretexts.org [chem.libretexts.org]

9. chem.libretexts.org [chem.libretexts.org]

10. 4-Morpholinecarbonitrile | C5H8N2O | CID 73738 - PubChem
[pubchem.ncbi.nlm.nih.gov]

11. youtube.com [youtube.com]

12. chem.libretexts.org [chem.libretexts.org]

13. youtube.com [youtube.com]

14. chem.libretexts.org [chem.libretexts.org]

15. US3876691A - Process for the hydrolysis of nitriles - Google Patents
[patents.google.com]

16. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b073717?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s561443
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0768991.htm
https://www.sigmaaldrich.com/JP/ja/product/aldrich/218529
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7877733/
https://pubmed.ncbi.nlm.nih.gov/33459557/
https://pubmed.ncbi.nlm.nih.gov/33459557/
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://pubmed.ncbi.nlm.nih.gov/31978684/
https://www.chemistrysteps.com/reactions-of-nitriles/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(OpenStax)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles
https://chem.libretexts.org/Courses/Purdue/Purdue%3A_Chem_26605%3A_Organic_Chemistry_II_(Lipton)/Chapter_11.__Addition_to_pi_Systems/11.1%3A_Electrophilic_Addition/11.1.6_Electrophilic_Addition_to_Nitriles
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinecarbonitrile
https://pubchem.ncbi.nlm.nih.gov/compound/4-Morpholinecarbonitrile
https://www.youtube.com/watch?v=T2-JS7kqdb4
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/20%3A_Carboxylic_Acids_and_Nitriles/20.07%3A_Chemistry_of_Nitriles
https://www.youtube.com/watch?v=_HIam0hhlIU
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Carboxylic_Acids/Synthesis_of_Carboxylic_Acids/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles
https://patents.google.com/patent/US3876691A/en
https://patents.google.com/patent/US3876691A/en
https://www.masterorganicchemistry.com/2012/06/05/nucleophiles-and-electrophiles/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b073717?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


17. researchgate.net [researchgate.net]

18. masterorganicchemistry.com [masterorganicchemistry.com]

19. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile
derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols: The Chemical
Reactivity of 4-Morpholinecarbonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073717#reaction-of-4-morpholinecarbonitrile-with-
electrophiles-and-nucleophiles]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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